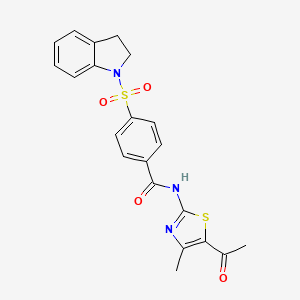

N-(5-acetyl-4-methylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S2/c1-13-19(14(2)25)29-21(22-13)23-20(26)16-7-9-17(10-8-16)30(27,28)24-12-11-15-5-3-4-6-18(15)24/h3-10H,11-12H2,1-2H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKLFYITKHONHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole core. The initial step may include the condensation of thiourea with chloroacetic acid to form 4-methylthiazol-2-ylamine. Subsequent acetylation and sulfonylation reactions are then performed to introduce the acetyl and sulfonyl groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-acetyl-4-methylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound that has received attention for its potential applications in chemistry, biology, medicine, and industry. The compound features a thiazole ring, an acetyl group, and a benzamide moiety, contributing to its chemical properties and biological activities.

Chemistry

This compound can be employed as a building block in organic synthesis, especially in the creation of new agrochemicals and pharmaceuticals.

Biology

It can act as a probe or inhibitor in biological studies, assisting researchers in understanding cellular processes and pathways. Research indicates that compounds with similar structures often interact with specific receptors or enzymes, leading to various biological effects.

Industry

The unique properties of the compound may be utilized to create advanced materials, coatings, and catalysts.

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

- Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

- Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

- Oxidation: Formation of carboxylic acids or ketones.

- Reduction: Formation of amines or alcohols.

- Substitution: Formation of various substituted derivatives depending on the nucleophile used.

This compound is of interest for its potential biological activities, particularly in pharmacological applications. The compound has a complex structure characterized by a thiazole ring and an indoline sulfonamide moiety. Its molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 370.43 g/mol.

Mechanism of Action

The mechanism by which N-(5-acetyl-4-methylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in cellular signaling pathways. The exact mechanism would depend on the biological context and the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Benzamide Scaffolds

(a) N-(5-Acetyl-4-methylthiazol-2-yl)benzamide (1b)

- Structure : Differs by lacking the indolin-1-ylsulfonyl group; instead, the benzamide is unsubstituted at the para-position.

- Synthesis : Prepared via condensation of 5-acetyl-4-methylthiazol-2-amine with benzoyl chloride derivatives under standard amide coupling conditions .

- Key Data : Reported in and as a precursor for bromoacetyl derivatives.

(b) N-(4-(N,N-Dimethylsulfamoyl)benzamide Derivatives (Compound 50 and 2D216)

- Structure : Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) and 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) feature thiazole rings with aryl substituents and sulfonamide groups.

- Comparison : The target compound’s indolin-sulfonyl group may confer distinct solubility or receptor-binding properties compared to dimethylsulfamoyl or piperidinylsulfonyl groups.

Analogues with Modified Sulfonamide Groups

(a) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

- Structure : Substitutes the acetyl-methyl-thiazole with a 5-chloro-thiazole and replaces the sulfonamide with a difluorobenzamide.

- Activity : The compound inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism, via its amide anion .

- Comparison : The chloro and fluoro substituents may enhance electron-withdrawing effects compared to the acetyl and methyl groups in the target compound.

(b) N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide

Thiadiazole-Based Benzamide Derivatives

Compounds such as N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) and 6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) () exhibit thiadiazole cores instead of thiazoles. These compounds were synthesized via reactions with active methylene compounds (e.g., acetylacetone) and showed yields of ~80%.

Comparative Analysis Table

*Calculated based on molecular formula C22H20N4O3S2.

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazole ring and an indoline sulfonamide moiety. Its molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 370.43 g/mol. The presence of the thiazole and indoline groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often interact with specific receptors or enzymes, leading to various biological effects:

- Zinc-Activated Channels (ZAC) : Compounds related to thiazole derivatives have been identified as selective antagonists of ZAC, suggesting that this compound may exhibit similar antagonistic properties. Studies have shown that such compounds can modulate ion channel activity, impacting cellular signaling pathways .

Anticancer Properties

Several studies have explored the anticancer potential of thiazole derivatives:

- Inhibition of Tumor Growth : Analogous compounds have demonstrated significant cytotoxicity against various cancer cell lines. For instance, certain thiazole-based benzamides have shown IC₅₀ values in the low micromolar range against breast cancer cells .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation. Specific pathways involved include the modulation of apoptotic proteins and cell cycle regulators.

Anti-inflammatory Effects

Thiazole derivatives are also noted for their anti-inflammatory properties:

- Cytokine Modulation : Compounds similar to this compound have been shown to reduce pro-inflammatory cytokines in vitro, indicating potential use in inflammatory diseases .

Study 1: In Vitro Cytotoxicity Assay

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that at concentrations ranging from 1 to 10 µM, the compound significantly reduced cell viability compared to control groups.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 5 | 60 |

| 10 | 30 |

Study 2: Anti-inflammatory Activity

In a model of lipopolysaccharide-induced inflammation, treatment with the compound led to a significant decrease in TNF-alpha levels:

| Treatment Group | TNF-alpha (pg/mL) |

|---|---|

| Control | 500 |

| Compound (10 µM) | 200 |

| Compound (20 µM) | 100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.